molecular formula C14H23N3O B2766670 [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine CAS No. 919021-26-4

[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine

Cat. No.: B2766670
CAS No.: 919021-26-4
M. Wt: 249.358
InChI Key: SBMPCTJRUNJPHO-UHFFFAOYSA-N
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Description

[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is a tertiary amine derivative featuring a morpholine ring and a dimethylamino-phenyl group. Its structure combines aromatic, amine, and heterocyclic moieties, which are critical for interactions in biological systems and materials science.

Properties

IUPAC Name

4-(2-amino-1-morpholin-4-ylethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPCTJRUNJPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-aminoethyl)morpholine with a suitable phenyl derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound is utilized in biological research for its potential as a ligand in receptor studies. It can bind to specific receptors, aiding in the understanding of receptor-ligand interactions .

Medicine: In medicine, it is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology .

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine against analogs with shared functional groups or applications.

Structural Analogues with Dimethylamino-Phenyl Groups
Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine (Target) Morpholine, dimethylamine, ethylamino linker C₁₅H₂₄N₄O 276.38 Potential CNS or anticancer applications (inferred from morpholine’s role in drug design) .
IMF-8 [(4-{4-[2,4-Dinitro-phenyl-hydrazono]-4H-chromen-2yl}-phenyl)-dimethyl-amine] Chromene, dinitrophenylhydrazone, dimethylamine C₂₃H₂₁N₅O₄ 443.45 Anticancer activity: IC₅₀ of 3.1 µM against HCT-116 colon cancer cells .
[4-(4,5-Diphenyl-1H-imidazol-2-yl)-phenyl]-dimethyl-amine (8f) Imidazole, diphenyl, dimethylamine C₂₃H₂₁N₃ 339.44 Fluorescent probe for lysosome imaging; validated via HRMS (m/z 298.1345) and ¹³C NMR .
N-DMBI [4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenyl)dimethyl-amine] Benzimidazole, dimethylamine C₁₇H₂₀N₄ 280.37 n-Type dopant: Achieved conductivity of 114 S cm⁻¹ in organic semiconductors .

Key Structural Insights :

  • Morpholine vs. Heterocyclic Replacements : The target compound’s morpholine ring distinguishes it from IMF-8 (chromene) and N-DMBI (benzimidazole). Morpholine’s oxygen atom improves solubility and metabolic stability compared to sulfur-containing heterocycles .
  • Electron-Donating Groups: All compounds feature dimethylamino-phenyl groups, enabling π-π stacking and charge transport. However, IMF-8’s dinitrophenylhydrazone introduces electron-withdrawing effects, reducing electronic conductivity compared to N-DMBI .
Morpholine-Containing Analogues
Compound Name Key Features Application
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine Thienopyrimidine, morpholine, piperazine Kinase inhibitor candidate (patented for anticancer use); synthesized via K₂CO₃/MeCN reaction .
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine Pyridine, trifluoromethyl, chloropyrimidine High-value intermediate in agrochemicals; MDL: MFCD19981403 .

Comparative Analysis :

  • Its ethylamino linker may enhance membrane permeability compared to bulkier substituents .
Solubility and Stability
  • The target compound’s morpholine group likely improves aqueous solubility over purely aromatic analogs like 8f (logP = 3.5 inferred from C₂₃H₂₁N₃) .
  • N-DMBI’s benzimidazole core enhances thermal stability (critical for dopants), whereas the target compound’s secondary amine may require protective handling .

Biological Activity

[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, an amino group, and a dimethylamino group attached to a phenyl moiety. This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is primarily attributed to its ability to modulate receptor activity. It acts as a ligand for specific receptors, influencing cellular signaling pathways. The exact molecular targets can vary based on the application context, but its interactions often lead to significant biological effects such as:

  • Antitumor Activity : It has shown promise in inhibiting cancer cell proliferation.
  • Neurological Effects : Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Biological Activity Data

The following table summarizes the biological activities of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine compared to similar compounds.

Compound NameActivity TypeIC50 (µM)Reference
[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amineAntitumor (MCF-7)0.65
DoxorubicinAntitumor (MCF-7)0.79
4-AminomorpholineAntitumor1.5
2-MorpholinoethylamineAntitumor2.0

Case Study 1: Anticancer Activity

In a study examining various compounds for their anticancer properties, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine exhibited an IC50 value of 0.65 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . The study utilized flow cytometry to demonstrate that the compound induces apoptosis in a dose-dependent manner.

Case Study 2: Neurological Applications

Research has indicated that this compound may have neuroprotective effects. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The compound's effectiveness can be attributed to its structural features that enhance receptor binding affinity compared to similar molecules:

CompoundKey Structural FeatureBiological Activity
[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amineAdditional phenyl groupHigh receptor affinity
4-(2-Aminoethyl)morpholineLacks phenyl groupModerate activity
1-(2-Aminoethyl)piperazineDifferent ring structureLower activity

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